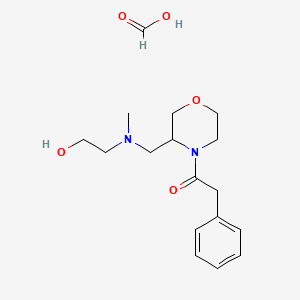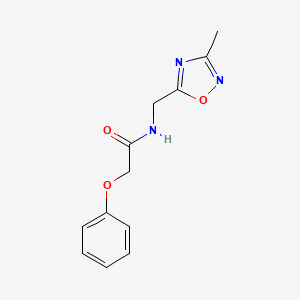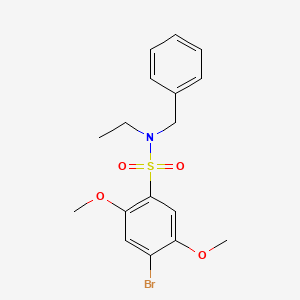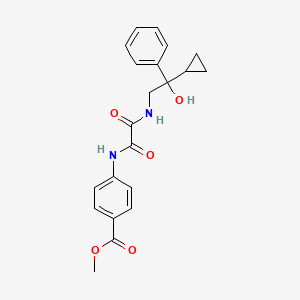![molecular formula C27H24N2O5 B2706733 2-[6-methoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866349-73-7](/img/structure/B2706733.png)
2-[6-methoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[6-methoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a nitrogen-containing heterocycle, and also contains methoxy, benzoyl, and acetamide groups .
Molecular Structure Analysis
The molecular structure of this compound is likely planar due to the conjugated pi system in the quinoline core. The presence of the methoxy, benzoyl, and acetamide groups will also influence its chemical properties, including its reactivity and polarity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, the quinoline core can participate in electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Comparative Metabolism of Chloroacetamide Herbicides
This study examines the metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the metabolic pathways and the role of cytochrome P450 isoforms in the process. Such research is critical for understanding the environmental and health implications of these herbicides, potentially guiding the development of safer agricultural chemicals (Coleman et al., 2000).
In Vitro Metabolism of Alachlor
Investigating the in vitro metabolism of alachlor, a chloroacetanilide herbicide, by human liver microsomes and cytochrome P450 isoforms, this study contributes to the understanding of its metabolic activation and potential carcinogenicity in humans. Findings like these are crucial for evaluating the risks associated with herbicide exposure and the mechanisms underlying their metabolism (Coleman et al., 1999).
Structural Aspects of Amide Containing Isoquinoline Derivatives
This research explores the structural aspects of amide-containing isoquinoline derivatives, including their interaction with mineral acids and the formation of gels and crystalline solids. Such studies provide a foundation for the development of new materials with potential applications in various fields, from pharmaceuticals to advanced materials engineering (Karmakar et al., 2007).
Tubulin Polymerization Inhibitor
A study on the antiproliferative activity of a series of indenopyrazoles against human cancer cells identifies a compound that inhibits tubulin polymerization. This research demonstrates the potential of chemical compounds in developing treatments for cancer by targeting specific cellular mechanisms (Minegishi et al., 2015).
Propiedades
IUPAC Name |
2-[6-methoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-17-4-6-18(7-5-17)26(31)23-15-29(24-13-12-21(34-3)14-22(24)27(23)32)16-25(30)28-19-8-10-20(33-2)11-9-19/h4-15H,16H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKSXACWWZCVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-methoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({2-[(Carboxymethyl)sulfinyl]acetyl}amino)benzenecarboxylic acid](/img/structure/B2706651.png)


![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2706654.png)
![2-(isopropylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2706655.png)
![2-[(3-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2706659.png)

![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2706661.png)
![3-[(Furan-2-yl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2706662.png)
![6-cyclopropyl-3-{[1-(1H-indole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2706667.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706668.png)


